2,4-ジヒドロキシ-3,3-ジメチルブタン酸

概要

説明

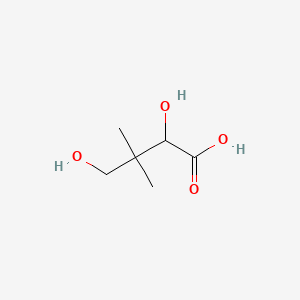

2,4-Dihydroxy-3,3-Dimethyl-Butyrate is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. The compound is characterized by its molecular formula C6H12O4 and a molecular weight of 148.16 g/mol .

科学的研究の応用

2,4-Dihydroxy-3,3-Dimethyl-Butyrate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

作用機序

2,4-ジヒドロキシ-3,3-ジメチル酪酸の作用機序には、特定の酵素や代謝経路との相互作用が含まれます。それは、補酵素Aの生合成に関与する酵素であるパントテン酸シンセターゼを標的とすることで知られています。 この相互作用は、脂肪酸代謝やエネルギー産生を含むさまざまな生化学的プロセスに影響を与える可能性があります .

6. 類似化合物の比較

類似化合物

- 2,4-ジヒドロキシ-3,3-ジメチルブタン酸

- 2,4-ジヒドロキシ-3,3-ジメチルブタンニトリル

- 3-シアノ-2,2-ジメチル-L,3-プロパンジオール

独自性

2,4-ジヒドロキシ-3,3-ジメチル酪酸は、特定の構造構成と官能基のために、独特の化学反応性と生物活性を示すため、ユニークです。 パントテン酸シンセターゼと相互作用する能力は、他の類似化合物と区別するものであり、研究および工業的な用途において貴重な分子となっています .

生化学分析

Biochemical Properties

2,4-Dihydroxy-3,3-dimethylbutanoic acid plays a crucial role in biochemical reactions as an intermediate in the phosphopantothenate biosynthesis pathway. It interacts with enzymes such as pantoate kinase, which phosphorylates pantoic acid to form 4’-phosphopantothenate. This compound also interacts with other biomolecules involved in the synthesis of CoA, including valine . The nature of these interactions is primarily enzymatic, facilitating the conversion of pantoic acid into its phosphorylated form, which is a precursor for CoA synthesis.

Cellular Effects

2,4-Dihydroxy-3,3-dimethylbutanoic acid influences various cellular processes by contributing to the biosynthesis of CoA. CoA is a vital cofactor in numerous biochemical pathways, including the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids and carbohydrates. The presence of 2,4-Dihydroxy-3,3-dimethylbutanoic acid ensures the proper functioning of these pathways, thereby affecting cell signaling, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,4-Dihydroxy-3,3-dimethylbutanoic acid exerts its effects through its role as a substrate for pantoate kinase. This enzyme catalyzes the phosphorylation of pantoic acid, leading to the formation of 4’-phosphopantothenate. This phosphorylated intermediate is then utilized in the biosynthesis of CoA. The binding interactions between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and pantoate kinase are essential for the activation of the enzyme and subsequent phosphorylation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2,4-Dihydroxy-3,3-dimethylbutanoic acid can influence its effectiveness in biochemical assays. Over time, the compound may degrade, leading to a decrease in its availability for enzymatic reactions. Long-term studies have shown that the stability of 2,4-Dihydroxy-3,3-dimethylbutanoic acid is crucial for maintaining its role in CoA biosynthesis and ensuring consistent cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4-Dihydroxy-3,3-dimethylbutanoic acid vary with different dosages in animal models. At optimal doses, the compound supports the biosynthesis of CoA and enhances metabolic processes. At high doses, it may exhibit toxic or adverse effects, potentially disrupting cellular metabolism and leading to metabolic imbalances .

Metabolic Pathways

2,4-Dihydroxy-3,3-dimethylbutanoic acid is involved in the phosphopantothenate biosynthesis pathway, where it is converted into 4’-phosphopantothenate by pantoate kinase. This intermediate is then utilized in the synthesis of CoA. The compound interacts with enzymes such as pantoate kinase and other cofactors involved in the biosynthesis of CoA, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2,4-Dihydroxy-3,3-dimethylbutanoic acid is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where CoA biosynthesis occurs. The transport and distribution mechanisms are essential for maintaining the availability of 2,4-Dihydroxy-3,3-dimethylbutanoic acid for enzymatic reactions .

Subcellular Localization

2,4-Dihydroxy-3,3-dimethylbutanoic acid is localized in specific subcellular compartments, particularly in areas where CoA biosynthesis takes place. Targeting signals and post-translational modifications may direct the compound to these compartments, ensuring its availability for enzymatic reactions and maintaining its activity and function .

準備方法

合成経路と反応条件

2,4-ジヒドロキシ-3,3-ジメチル酪酸は、さまざまな方法で合成できます。一般的な合成経路の1つは、2,2-ジメチル-3-ヒドロキシプロパナールの酸化です。 この反応は、通常、制御された条件下で過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を必要とします .

工業的製造方法

工業的な設定では、2,4-ジヒドロキシ-3,3-ジメチル酪酸の製造には、しばしば大規模な酸化プロセスが用いられます。 これらのプロセスは、高い収率と純度を実現するために最適化されており、高度な触媒系と連続フロー反応器を使用して、効率的な変換と最小限の副生成物を保証しています .

化学反応の分析

反応の種類

2,4-ジヒドロキシ-3,3-ジメチル酪酸は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、さらに酸化されてカルボン酸を生成することができます。

還元: 還元反応は、ヒドロキシル基を水素原子に変換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化剤、酸塩化物.

生成される主な生成物

酸化: カルボン酸。

還元: アルカン。

置換: ハロゲン化誘導体、エステル.

4. 科学研究への応用

2,4-ジヒドロキシ-3,3-ジメチル酪酸は、科学研究にいくつかの応用があります。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: 代謝経路や酵素相互作用における潜在的な役割について研究されています。

医学: 潜在的な治療効果について、および薬剤合成における前駆体として調査されています。

類似化合物との比較

Similar Compounds

- 2,4-Dihydroxy-3,3-Dimethylbutanoic Acid

- 2,4-Dihydroxy-3,3-Dimethylbutanenitrile

- 3-Cyano-2,2-Dimethyl-L,3-Propanediol

Uniqueness

2,4-Dihydroxy-3,3-Dimethyl-Butyrate is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with pantothenate synthetase sets it apart from other similar compounds, making it a valuable molecule in both research and industrial applications .

生物活性

2,4-Dihydroxy-3,3-dimethylbutanoic acid (also known as pantoic acid) is a significant compound in biochemical research due to its role in various metabolic pathways. This article explores its biological activity, mechanisms of action, and implications for health and disease.

- Molecular Formula : CHO

- Molecular Weight : 148.16 g/mol

- Melting Point : 124 °C

- Boiling Point : 368.7 °C (predicted)

- Density : 1.259 g/cm³ (predicted)

- Solubility : Slightly soluble in methanol and water

- pKa : 3.73 (predicted)

2,4-Dihydroxy-3,3-dimethylbutanoic acid primarily acts as a substrate for the enzyme pantothenate synthetase, which is crucial in the biosynthesis of pantothenic acid (vitamin B5). This process is vital for the synthesis of coenzyme A (CoA), an essential cofactor involved in numerous metabolic pathways including:

- Fatty Acid Synthesis

- Citric Acid Cycle

- Amino Acid Metabolism

The interaction between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and pantothenate synthetase facilitates the phosphorylation of pantoic acid to produce 4'-phosphopantothenate, which subsequently leads to CoA synthesis.

Cellular Effects

The compound influences various cellular processes by contributing to CoA biosynthesis. CoA is integral in cellular metabolism, impacting:

- Energy Production

- Synthesis of Lipids

- Metabolism of Carbohydrates

Research indicates that the presence of 2,4-Dihydroxy-3,3-dimethylbutanoic acid is essential for maintaining metabolic homeostasis within cells.

Dosage Effects

Studies on animal models have shown that the effects of this compound can vary significantly with dosage:

- Optimal Doses : Enhance CoA biosynthesis and metabolic processes.

- High Doses : May lead to toxicity or adverse effects, disrupting cellular metabolism and causing metabolic imbalances.

Case Studies

-

Metabolic Pathway Analysis :

A study demonstrated that administering varying doses of 2,4-Dihydroxy-3,3-dimethylbutanoic acid affected the levels of CoA in liver cells. Optimal doses increased CoA levels significantly compared to controls, while excessive doses led to a decrease in overall metabolic activity. -

Toxicological Assessment :

In a repeated dose toxicity study on rats, it was observed that at high doses (1000 mg/kg), behavioral changes such as aggression were noted. The no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg based on these findings .

Biochemical Pathways

The role of 2,4-Dihydroxy-3,3-dimethylbutanoic acid in biochemical pathways can be summarized as follows:

| Pathway | Role |

|---|---|

| Phosphopantothenate Biosynthesis | Precursor for CoA synthesis |

| Fatty Acid Metabolism | Essential cofactor for fatty acid synthesis |

| Citric Acid Cycle | Crucial for energy production |

特性

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/p-1/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-BYPYZUCNSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-29-1 | |

| Record name | 2,4-Dihydroxy-3,3-Dimethyl-Butyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4-Dihydroxy-3,3-dimethylbutanoic acid used in chemical synthesis?

A1: 2,4-Dihydroxy-3,3-dimethylbutanoic acid serves as a valuable starting material in organic synthesis. Specifically, it acts as a precursor in the preparation of 4(5H)-oxazolonium salts []. These salts are important intermediates in the synthesis of various heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery.

Q2: What is the connection between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and esophageal cancer research?

A2: While there is no direct research linking 2,4-Dihydroxy-3,3-dimethylbutanoic acid to esophageal cancer treatment, a study investigating Liujunzi Decoction, a traditional Chinese medicine, offers a potential connection []. This study demonstrated the efficacy of Liujunzi Decoction in treating 4-nitroquinoline-N-oxide (4NQO)-induced esophageal cancer in a mouse model. Interestingly, the researchers identified nine potential biomarkers associated with Liujunzi Decoction's therapeutic effect, one of which was (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。